2,2'-(Naphthalene-1,4-diyl)bis(5-phenyl-1,3,4-oxadiazole)
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Overview
Description
2,2’-(Naphthalene-1,4-diyl)bis(5-phenyl-1,3,4-oxadiazole): is a heterocyclic compound that features a naphthalene core linked to two oxadiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Naphthalene-1,4-diyl)bis(5-phenyl-1,3,4-oxadiazole) typically involves the cyclization of hydrazides with aromatic carboxylic acids under acidic conditions. The reaction is often carried out in the presence of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2’-(Naphthalene-1,4-diyl)bis(5-phenyl-1,3,4-oxadiazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
Chemistry: In chemistry, 2,2’-(Naphthalene-1,4-diyl)bis(5-phenyl-1,3,4-oxadiazole) is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various diseases .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,2’-(Naphthalene-1,4-diyl)bis(5-phenyl-1,3,4-oxadiazole) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 2,5-Diphenyl-1,3,4-oxadiazole
- 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole
- 1,3,4-Oxadiazole derivatives
Comparison: Compared to similar compounds, 2,2’-(Naphthalene-1,4-diyl)bis(5-phenyl-1,3,4-oxadiazole) stands out due to its unique naphthalene core, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and photonics .
Properties
CAS No. |
85765-25-9 |
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Molecular Formula |
C26H16N4O2 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
2-phenyl-5-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalen-1-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C26H16N4O2/c1-3-9-17(10-4-1)23-27-29-25(31-23)21-15-16-22(20-14-8-7-13-19(20)21)26-30-28-24(32-26)18-11-5-2-6-12-18/h1-16H |
InChI Key |
QDKHNXQNYOAZDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C4=CC=CC=C43)C5=NN=C(O5)C6=CC=CC=C6 |
Origin of Product |
United States |
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